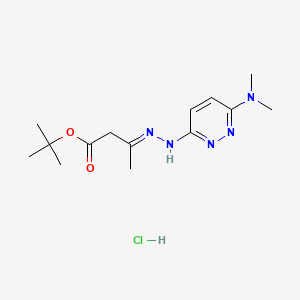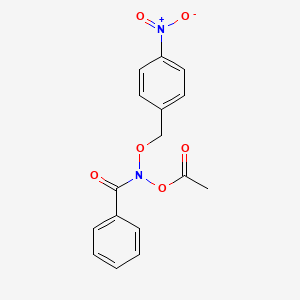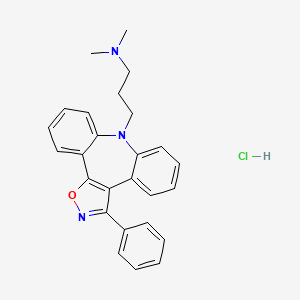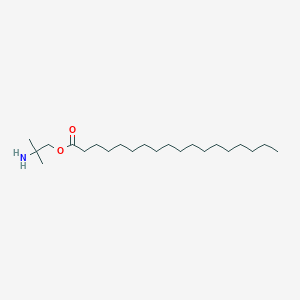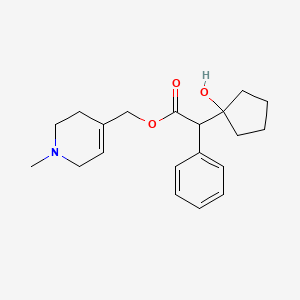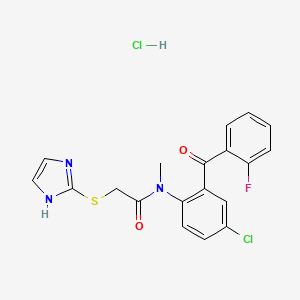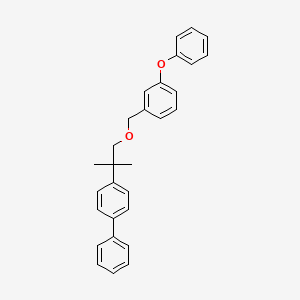
1,1'-Biphenyl, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)- is a complex organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This specific compound features additional functional groups, making it a versatile molecule with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)- typically involves multiple steps, including the formation of the biphenyl core and the introduction of functional groups. Common synthetic routes include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to form the biphenyl core by coupling aryl halides with aryl boronic acids.
Friedel-Crafts Alkylation: This reaction introduces alkyl groups to the aromatic ring using alkyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups to the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents, and Friedel-Crafts alkylation reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1,1’-Biphenyl, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in key metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 3,4-dimethyl-: Similar structure with two methyl groups on the biphenyl core.
4,4’-Dimethylbiphenyl: Another biphenyl derivative with methyl groups at the 4,4’ positions.
Biphenyl: The simplest form of biphenyl without additional functional groups.
Uniqueness
1,1’-Biphenyl, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
80844-20-8 |
|---|---|
Molecular Formula |
C29H28O2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]-4-phenylbenzene |
InChI |
InChI=1S/C29H28O2/c1-29(2,26-18-16-25(17-19-26)24-11-5-3-6-12-24)22-30-21-23-10-9-15-28(20-23)31-27-13-7-4-8-14-27/h3-20H,21-22H2,1-2H3 |
InChI Key |
WFOHBDVBJMNMOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


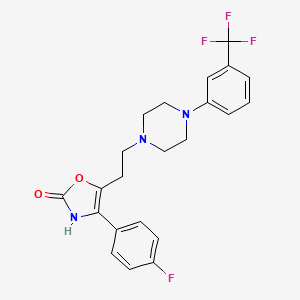
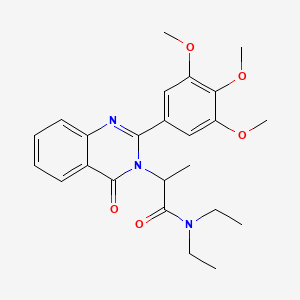
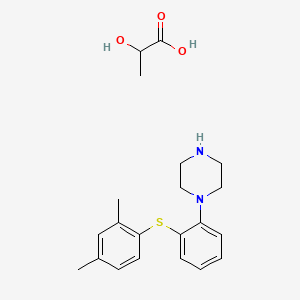
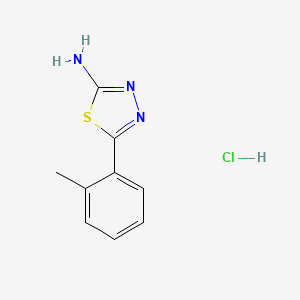
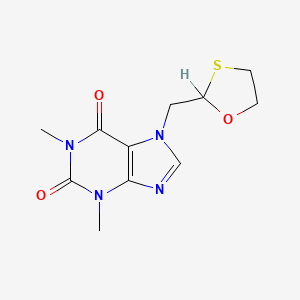
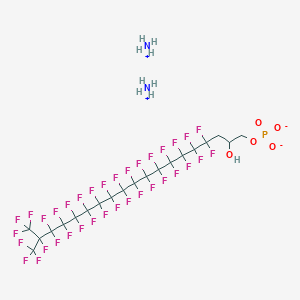
![2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12752545.png)
